molecular formula C20H15FN4OS2 B10999951 N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B10999951
M. Wt: 410.5 g/mol
InChI Key: SYGHXVFNZJIIFX-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of 1,3,4-thiadiazole derivatives, which have diverse biological activities.
  • It features a complex structure with both thiadiazole and thiazole moieties, as well as a benzyl group and a fluorophenyl substituent.
  • The compound’s systematic name reflects its substituents and ring systems.
  • Preparation Methods

    • Synthesis of this compound involves several steps:

        Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol yields the intermediate.

        Hydrazination: The intermediate undergoes hydrazination.

        Salt Formation and Cyclization: Further reactions lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

        Sulfonyl Chloride Formation: Conversion of the intermediate into sulfonyl chloride.

        Nucleophilic Attack: Amines react with the sulfonyl chloride to yield the title compound.

    • Industrial production methods may involve modifications for scalability and efficiency.
  • Chemical Reactions Analysis

    • This compound can undergo various reactions:

        Oxidation: Oxidative processes may modify the sulfur or nitrogen atoms.

        Reduction: Reduction reactions could target specific functional groups.

        Substitution: Substituents on the benzyl and phenyl rings are susceptible to substitution.

    • Common reagents include hydrazine, chlorides, and amines.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound likely interacts with specific molecular targets.
    • Investigate pathways affected by its presence.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C20H15FN4OS2

    Molecular Weight

    410.5 g/mol

    IUPAC Name

    N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C20H15FN4OS2/c1-12-17(28-19(22-12)14-8-5-9-15(21)11-14)18(26)23-20-25-24-16(27-20)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,23,25,26)

    InChI Key

    SYGHXVFNZJIIFX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4

    Origin of Product

    United States

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